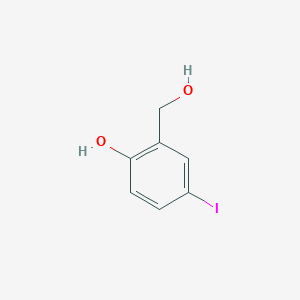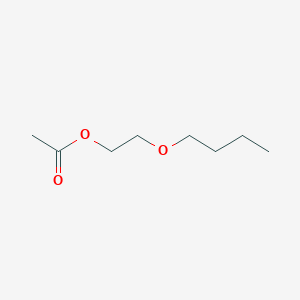
2-(Hydroxymethyl)-4-iodophenol
概要
説明
2-(Hydroxymethyl)-4-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-iodophenol typically involves the iodination of 2-(Hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure selective iodination at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(Formyl)-4-iodophenol or 2-(Carboxyl)-4-iodophenol.
Reduction: 2-(Hydroxymethyl)-4-hydroxyphenol.
Substitution: 2-(Chloromethyl)-4-iodophenol or 2-(Aminomethyl)-4-iodophenol.
科学的研究の応用
2-(Hydroxymethyl)-4-iodophenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of iodine, which can be isotopically labeled.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4-iodophenol depends on its specific application. In organic synthesis, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The iodine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in synthetic chemistry.
類似化合物との比較
2-(Hydroxymethyl)-4-bromophenol: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.
2-(Hydroxymethyl)-4-chlorophenol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.
2-(Hydroxymethyl)-4-fluorophenol: The presence of fluorine makes it more stable and less reactive than the iodine analog.
Uniqueness: 2-(Hydroxymethyl)-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which affects the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications and research purposes.
特性
IUPAC Name |
2-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVQYQJPVOXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502025 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-07-6 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)

![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)









